
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of thiophene derivatives followed by chlorination. The reaction conditions often require the use of strong acids and chlorinating agents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules, forming larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
Applications De Recherche Scientifique
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules, making them valuable in biochemical research.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring’s electronic properties also play a role in its interaction with biological molecules, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiophenesulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
- Thiophene-2-sulfonic acid chloride
Comparison
Compared to these similar compounds, 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the 2-methoxyethylsulfonamido group. This functional group imparts additional reactivity and potential for forming hydrogen bonds, enhancing its utility in various applications. The compound’s unique structure also allows for more diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H12ClNO5S3 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
5-[(2-methoxyethylsulfonylamino)methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO5S3/c1-15-4-5-17(11,12)10-6-7-2-3-8(16-7)18(9,13)14/h2-3,10H,4-6H2,1H3 |
Clé InChI |
MGSIIIOKTWNTQN-UHFFFAOYSA-N |
SMILES canonique |
COCCS(=O)(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


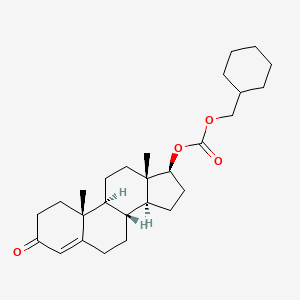
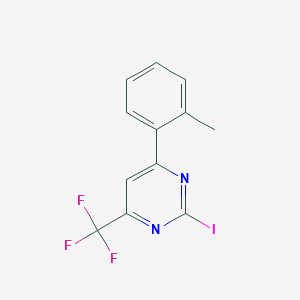
![methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12819652.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)

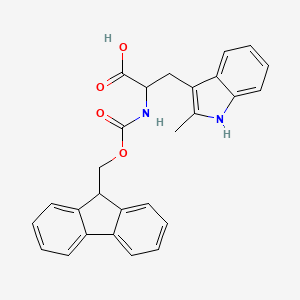
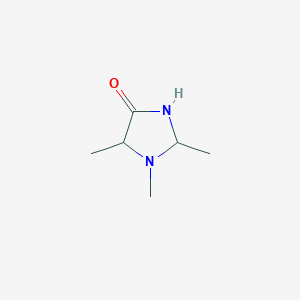
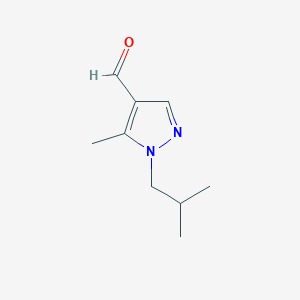
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)


![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
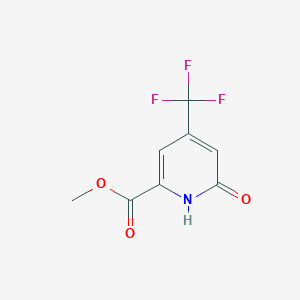
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
